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Compound of Interest

Compound Name: LysoSensor PDMPO

Cat. No.: B12408016

Harnessing Lysosomal pH Dynamics to Monitor Autophagic Flux

Introduction

Autophagy is a fundamental cellular catabolic process responsible for the degradation of
damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis,
development, and disease. A key terminal step in the autophagy pathway is the fusion of
autophagosomes with lysosomes to form autolysosomes, where the engulfed cargo is
degraded by acidic lysosomal hydrolases. The acidic environment of the lysosome, with a pH
ranging from 4.5 to 5.0, is crucial for the activity of these enzymes. During periods of elevated
autophagy, there is often an increased demand for lysosomal function, which can be
associated with changes in lysosomal pH.

LysoSensor™ PDMPO [2-(4-pyridyl)-5-((4-(2-
dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole] is a ratiometric fluorescent probe
that selectively accumulates in acidic organelles, primarily lysosomes. Its unique spectral
properties make it an invaluable tool for studying lysosomal pH dynamics in living cells.
PDMPO exhibits pH-dependent dual-excitation and dual-emission fluorescence. In a more
acidic environment, the probe emits a yellow fluorescence, while in a less acidic or neutral
environment, it emits a blue fluorescence.[1][2] This ratiometric capability allows for a
guantitative measurement of lysosomal pH, largely independent of probe concentration,
making it a robust indicator of lysosomal acidification and function.[3]
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The induction of autophagy often leads to an increase in lysosomal acidification to enhance the
degradative capacity of the cell.[4][5] Conversely, impairment of autophagy can be linked to
defects in lysosomal acidification. Therefore, by monitoring changes in lysosomal pH using
LysoSensor™ PDMPO, researchers can indirectly assess the status of the autophagy-
lysosome pathway. An increase in the yellow-to-blue fluorescence ratio of PDMPO can indicate
enhanced lysosomal acidification, suggesting an increase in autophagic flux. Conversely, a
decrease in this ratio may point to a disruption in lysosomal function and a blockage in the
autophagy pathway.

Quantitative Data on Lysosomal pH Changes During
Autophagy

The following tables summarize representative quantitative data on the changes in lysosomal
pH and LysoSensor™ PDMPO fluorescence during the modulation of autophagy.
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Table 2: LysoSensor™ Fluorescence Ratio Changes Upon Autophagy Modulation
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Experimental Protocols

Protocol 1: Monitoring Autophagy-Induced Lysosomal
pH Changes by Fluorescence Microscopy

This protocol describes the use of LysoSensor™ PDMPO to visualize and quantify changes in
lysosomal pH in adherent cells following the induction of autophagy.

Materials:
e LysoSensor™ PDMPO (1 mM stock in DMSO)
 Live-cell imaging medium (e.g., phenol red-free DMEM)

o Autophagy inducer (e.g., Rapamycin, 100 nM final concentration) or starvation medium (e.g.,
Earle's Balanced Salt Solution, EBSS)
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o Autophagy inhibitor (optional control, e.g., Bafilomycin A1, 100 nM final concentration)
e Glass-bottom dishes or coverslips suitable for microscopy

» Fluorescence microscope with filters for dual-wavelength excitation and emission of PDMPO
(e.g., Excitation 1: ~340 nm, Excitation 2: ~380 nm; Emission 1: ~440 nm (blue), Emission 2:
~540 nm (yellow))

Procedure:

o Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach
50-70% confluency.

e Induction of Autophagy:

o Rapamycin Treatment: Replace the culture medium with fresh medium containing the
desired concentration of rapamycin (e.g., 100 nM). For a negative control, use a vehicle
(e.g., DMSO) treated sample. For an inhibition control, co-treat cells with rapamycin and
an autophagy inhibitor like Bafilomycin Al.

o Starvation: Replace the culture medium with a starvation medium like EBSS. As a control,
maintain a set of cells in complete medium.

o Incubate the cells for the desired period to induce autophagy (e.g., 2-6 hours).
e LysoSensor™ PDMPO Staining:

o Prepare a working solution of LysoSensor™ PDMPO in pre-warmed live-cell imaging
medium. A final concentration of 1-5 uM is recommended.

o Remove the treatment medium and add the LysoSensor™ PDMPO working solution to the
cells.

o Incubate for 5-30 minutes at 37°C, protected from light.
e Image Acquisition:

o Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
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o Add fresh pre-warmed imaging medium to the cells.
o Immediately image the cells using a fluorescence microscope.

o Acquire images using two different excitation/emission filter sets to capture both the blue
and yellow fluorescence of PDMPO.

o Data Analysis:

o For each cell, measure the mean fluorescence intensity in the blue and yellow channels
from regions of interest (ROIs) corresponding to lysosomes (bright puncta).

o Calculate the ratio of the yellow fluorescence intensity to the blue fluorescence intensity
(Yellow/Blue ratio).

o Compare the average Yellow/Blue ratio between control, autophagy-induced, and
autophagy-inhibited cells. An increase in the ratio indicates lysosomal acidification.

Protocol 2: Quantitative Analysis of Autophagic Flux
using LysoSensor™ PDMPO and Flow Cytometry

This protocol provides a method for the high-throughput quantification of changes in lysosomal
pH associated with autophagy using flow cytometry.

Materials:

LysoSensor™ PDMPO (1 mM stock in DMSO)

e Cell culture medium

o Autophagy inducer (e.g., Rapamycin) or starvation medium (e.g., EBSS)

e Autophagy inhibitor (e.g., Chloroquine, 50 uM final concentration)

e FACS buffer (e.g., PBS with 1% FBS)

o Flow cytometer equipped with lasers and detectors capable of exciting PDMPO and
detecting its blue and yellow emissions.
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Procedure:

e Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Treat the
cells with an autophagy inducer or inhibitor as described in Protocol 1 for the desired time.
Include appropriate controls.

e LysoSensor™ PDMPO Staining:

o Prepare a working solution of LysoSensor™ PDMPO in pre-warmed culture medium (1-5
UM).

o Add the PDMPO working solution to the cell suspension and incubate for 15-30 minutes at
37°C, protected from light.

o Sample Preparation for Flow Cytometry:

o Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

o Wash the cells twice with ice-cold FACS buffer.

o Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
e Flow Cytometry Analysis:

o Acquire data on the flow cytometer, measuring the fluorescence intensity in both the blue
and yellow channels for each cell.

o Gate on the live, single-cell population.

o Data Analysis:

[e]

For each sample, determine the geometric mean fluorescence intensity (gMFI) for both the
blue and yellow channels.

[e]

Calculate the ratio of the yellow gMFI to the blue gMFI.

o

Compare the ratios between control and treated samples to assess changes in lysosomal
pH. An increased ratio suggests enhanced lysosomal acidification and potentially higher
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Caption: Autophagy signaling pathway leading to lysosomal acidification.
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Experimental Workflow: Fluorescence Microscopy
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Caption: Experimental workflow for microscopy-based analysis.

Experimental Workflow: Flow Cytometry
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Caption: Experimental workflow for flow cytometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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